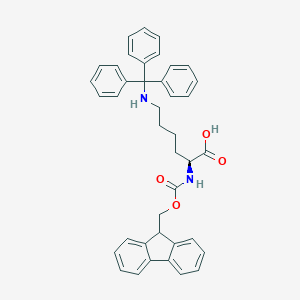

Fmoc-Lys(Trt)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552979 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719892-61-2 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Trityl Group in Fmoc-Lys(Trt)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of yield, purity, and the overall success of synthesizing complex peptides. Among the arsenal (B13267) of tools available to the peptide chemist, Fmoc-Lys(Trt)-OH has emerged as a cornerstone for the incorporation of lysine (B10760008) residues, particularly within the Fmoc/tBu orthogonal strategy. The trityl (Trt) group, a bulky and highly acid-labile protecting group for the ε-amino function of lysine, offers distinct advantages over the more conventional tert-butyl (tBu) protection. This technical guide delineates the multifaceted role of the Trt group in this compound, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The primary function of the Trityl group in this compound is to protect the ε-amino group of the lysine side chain from unwanted reactions during peptide synthesis.[1] This protection is crucial for ensuring the specific and sequential assembly of amino acids. The Trt group is characterized by its significant steric bulk and its high sensitivity to acidic conditions, which are pivotal to its advantages in SPPS.[2][3]

One of the key benefits of the Trt group is its role in an orthogonal protection strategy .[4] In Fmoc-based SPPS, the temporary Nα-Fmoc group is removed under basic conditions (e.g., with piperidine), while the permanent side-chain protecting groups are removed at the end of the synthesis under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Trt group's high acid lability allows for its removal under much milder acidic conditions than those required for tBu-based protecting groups.[2] This differential lability enables the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other tBu-protected residues stay intact, opening avenues for on-resin side-chain modification, such as cyclization or branching.[5]

Furthermore, the steric hindrance provided by the bulky Trt group can be highly advantageous in preventing peptide chain aggregation, a common challenge in the synthesis of long or hydrophobic sequences.[3] This disruption of intermolecular hydrogen bonding leads to improved coupling efficiencies and more successful synthesis of "difficult" sequences.[3]

Quantitative Performance: Trityl vs. tert-Butyl Protection

The selection of Trt over tBu for side-chain protection can lead to a significant improvement in the purity of the crude peptide product, especially in sequences containing sensitive or aggregation-prone residues. A comparative study by Barlos et al. highlighted this advantage by synthesizing model peptides containing challenging residues like Methionine (Met), Tryptophan (Trp), and Serine (Ser).

| Peptide Sequence | Lysine Protecting Group | Crude Peptide Purity (%) | Reference |

| Fmoc-Lys-Met-Lys-Met-Lys-OH | Boc | 89% | [5] |

| Fmoc-Lys-Met-Lys-Met-Lys-OH | Trt | 98-100% | [5] |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All tBu type | 43% | [5] |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Trt type | 80-92% | [5] |

Table 1: Comparative crude peptide purity from syntheses using Boc (tBu-type) versus Trt side-chain protection for lysine and other sensitive amino acids. The data clearly demonstrates the superior performance of the Trt protecting group in achieving higher purity crude products.

Visualizing the Chemical Structure and Synthetic Workflow

To fully appreciate the role of the Trt group, it is essential to visualize its molecular structure within this compound and its place in the SPPS workflow.

References

An In-Depth Technical Guide to Fmoc-Lys(Trt)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Trt)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-trityl-L-lysine, is a critical building block in solid-phase peptide synthesis (SPPS). Its strategic use of two distinct protecting groups, the base-labile Fmoc group on the α-amino group and the acid-labile trityl (Trt) group on the ε-amino group of the lysine (B10760008) side chain, allows for the controlled and sequential elongation of peptide chains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of this compound in peptide synthesis.

Chemical Structure and Properties

This compound is a white to off-white solid with the molecular formula C40H38N2O4 and a molecular weight of approximately 610.74 g/mol . The presence of the bulky trityl group on the side chain offers steric protection and prevents unwanted side reactions during peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H38N2O4 | |

| Molecular Weight | 610.74 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 145 °C | |

| Predicted pKa | 3.83 ± 0.21 | |

| Optical Rotation | No specific data found for this compound. For the similar Fmoc-Lys(Alloc)-OH: [α]25/D -13.5 to -11.0° (c=1 in DMF). |

Solubility

This compound exhibits solubility in a range of organic solvents commonly used in peptide synthesis. While specific quantitative data is limited, its solubility profile is crucial for efficient coupling reactions.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Chloroform (CHCl3) | Soluble | |

| Dichloromethane (B109758) (DCM) | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Methanol | Limited Solubility (5.74 mg/mL for Fmoc-Lys-OH) | |

| Water | Poorly Soluble (3.64 mg/mL for Fmoc-Lys-OH) |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected fragments) in DMF for 1-2 hours.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF.

-

Perform two treatments: the first for 5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

Activation: In a separate vessel, pre-activate 3-5 equivalents of this compound with a suitable coupling agent. Common coupling reagents include:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA (N,N-Diisopropylethylamine) in a 1:1:2 molar ratio relative to the amino acid.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA.

-

DIC (N,N'-Diisopropylcarbodiimide) / HOBt.

-

-

Dissolve the this compound and coupling reagents in a minimal amount of DMF.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

-

A final wash with dichloromethane (DCM) can be performed to prepare the resin for the next cycle.

5. Chain Elongation:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

For the removal of the Trt group from the lysine side chain and cleavage from most acid-labile resins, a cleavage cocktail containing trifluoroacetic acid (TFA) is used.

-

A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H2O (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

Trityl Group Deprotection Mechanism

The trityl protecting group is removed under acidic conditions, typically with TFA. The mechanism involves the protonation of the ether-like linkage of the trityl group to the lysine side-chain nitrogen, followed by the departure of the stable trityl cation.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide.

1. Sample Preparation:

-

Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214-220 nm.

-

Gradient: A typical linear gradient is from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

3. Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the this compound in a deuterated solvent such as CDCl3 or DMSO-d6.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc and Trityl groups, as well as the aliphatic protons of the lysine backbone. For a similar compound, Fmoc-Lys(Boc)-OH, characteristic peaks appear for the Fmoc group between 7.3 and 7.8 ppm.

-

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent for the ionization technique used (e.g., electrospray ionization - ESI).

-

Analysis: The mass spectrum will confirm the molecular weight of the compound. The expected [M+H]+ ion for this compound would be around m/z 611.7. Fragmentation patterns can also be analyzed to confirm the structure.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. The lability of the Trt group to mild acid allows for its selective removal while other acid-labile protecting groups on the peptide remain intact, enabling the synthesis of branched or cyclic peptides. The detailed protocols and data presented in this guide are intended to assist researchers in the successful application of this compound in their peptide synthesis endeavors, ultimately contributing to advancements in drug discovery and development.

The Strategic Application of Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For the trifunctional amino acid lysine (B10760008), the choice of side-chain protection significantly influences the outcome of the synthesis, particularly during the final cleavage and deprotection steps. This technical guide provides an in-depth examination of the mechanism, advantages, and practical application of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a key building block in modern peptide chemistry.

Core Mechanism and Advantages of Trityl Protection

The trityl (Trt) group is a bulky and acid-labile protecting group employed to mask the ε-amino function of the lysine side chain. Its utility in Fmoc-based SPPS is rooted in its orthogonal stability. The Trt group is completely stable under the basic conditions required for the removal of the temporary Nα-Fmoc group (typically 20% piperidine (B6355638) in dimethylformamide), ensuring the integrity of the side chain throughout peptide elongation.[1][2]

The primary advantage of the Trityl group over the more traditionally used tert-butyloxycarbonyl (Boc) group lies in the final cleavage step.[3] The Trt group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5] The resulting trityl cation is highly stabilized and can be efficiently scavenged, leading to a cleaner cleavage and a reduction in t-butylated side products that can arise from the cleavage of Boc groups.[3] This results in a higher quality crude peptide, simplifying subsequent purification efforts.

Quantitative Data Presentation

The selection of a lysine derivative in SPPS can be guided by comparative data on performance. While specific yields can be sequence-dependent, the following table summarizes the general quantitative characteristics of this compound in comparison to the commonly used Fmoc-Lys(Boc)-OH.

| Parameter | This compound | Fmoc-Lys(Boc)-OH | References |

| Purity of Crude Peptide | Generally higher due to cleaner cleavage and reduced side-product formation. | Can be lower due to potential for t-butylation of sensitive residues. | [3][6] |

| Coupling Efficiency | High, comparable to other standard Fmoc-amino acids. | High, widely used as a standard. | [7] |

| Deprotection Conditions | Mild acidolysis (e.g., TFA). | Stronger acidolysis (e.g., TFA). | [4][8] |

| Common Side Reactions | Incomplete deprotection of N-terminal Asn(Trt) in some sequences. | t-butylation of sensitive residues (e.g., Trp, Tyr). | [8][9] |

Experimental Protocols

The successful implementation of this compound in SPPS requires meticulous attention to experimental detail. The following protocols provide a framework for key stages of the synthesis.

Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel with agitation capabilities

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents). Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction.[2] A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trityl and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (fully synthesized and dried)

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)[10]

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum for at least 1 hour.[1]

-

Cleavage Reaction: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.[11]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or argon and then under high vacuum to remove residual solvents.

Mandatory Visualizations

SPPS Workflow with this compound

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Mechanism of Trityl Group Deprotection

Caption: Acid-catalyzed deprotection of the Trityl group from the lysine side chain.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. This compound [cem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

The Essential Guide to Fmoc-Lys(Trt)-OH: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides comprehensive experimental protocols for its use, and illustrates the synthesis workflow.

Core Properties of this compound

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the Fmoc/tBu strategy in peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 111061-54-2[1][2] |

| Molecular Weight | 610.74 g/mol [1] |

| Molecular Formula | C₄₀H₃₈N₂O₄[1][2] |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following sections outline a standard manual protocol for the incorporation of this compound into a peptide sequence using SPPS. These protocols are based on the widely adopted Fmoc/tBu chemistry.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.

-

For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is commonly used.[1][2]

-

For C-terminal amides: Rink Amide resin is the preferred choice.[1][2]

Protocol: Resin Swelling

-

Weigh the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel (e.g., a fritted glass funnel or a specialized SPPS vessel).[2][3]

-

Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to the resin.[1][3]

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation to ensure all active sites are accessible.[2]

-

After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle.

Protocol: N-terminal Fmoc Group Removal

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[1][2]

-

Agitate the mixture for an initial 2-3 minutes, then drain.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes to ensure complete deprotection.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Amino Acid Coupling

This crucial step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine on the resin-bound peptide.

Protocol: Coupling of this compound

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (e.g., 4.5 equivalents) in DMF.[2]

-

Add a base, typically diisopropylethylamine (DIPEA) or collidine (e.g., 2 equivalents), to the activation mixture. This mixture should be pre-activated by stirring for a few minutes.[4]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[1] The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[3]

-

Once the reaction is complete (indicated by a negative ninhydrin test), drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.

Final Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including the Trt group from lysine.

Protocol: Cleavage from Resin

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[5]

-

Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing side reactions.[2]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1] The solution may turn yellow due to the formation of the trityl carbocation.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

To further clarify the experimental process and the relationships between the key steps, the following diagrams are provided.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Simplified reaction pathway for the base-mediated Fmoc-deprotection step.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. wernerlab.weebly.com [wernerlab.weebly.com]

- 4. chempep.com [chempep.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the orderly assembly of amino acids. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on their application in modern solid-phase peptide synthesis (SPPS).

The Imperative for Protection in Peptide Synthesis

Peptide synthesis is a repetitive process of forming amide bonds between amino acid monomers.[] Amino acids, however, possess multiple reactive moieties: the α-amino group, the α-carboxyl group, and, in many cases, a reactive side chain.[2][3] Without a strategy to temporarily mask these functionalities, uncontrolled polymerization and the formation of undesired byproducts would be inevitable.[][3] Protecting groups serve as transient shields, ensuring that only the desired peptide bond is formed at each step of the synthesis.[4]

An ideal protecting group exhibits a delicate balance of stability and lability. It must remain robust under the conditions of peptide coupling and the deprotection of other protecting groups, yet be readily and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.[2] The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[2][5][6]

Core Strategies in Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by two primary strategies, distinguished by the nature of the temporary protecting group used for the α-amino functionality: the Boc/Bzl and Fmoc/tBu approaches.[5]

The Boc/Bzl Strategy

The tert-butoxycarbonyl (Boc) strategy, a cornerstone of early peptide synthesis, employs the acid-labile Boc group for the protection of the α-amino group.[][7] Deprotection is achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA).[7] The side-chain protecting groups in this strategy are typically benzyl-based (Bzl) and are stable to the repetitive TFA treatments used for Boc removal. These "permanent" side-chain protectors are cleaved at the final step of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[5][7]

The Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy has gained widespread popularity due to its use of milder deprotection conditions.[8] The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[8][9] This approach is orthogonal to the acid-labile tert-butyl (tBu) based protecting groups used for the side chains.[][5] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished with a strong acid, typically TFA.[5]

The logical flow of these two synthetic cycles highlights their key differences:

A Compendium of Protecting Groups

The choice of protecting groups is dictated by the specific amino acid residues in the peptide sequence and the overall synthetic strategy.[9] Below is a summary of commonly used protecting groups for various functionalities.

α-Amino Protecting Groups

These are temporary protecting groups that are removed at the beginning of each coupling cycle.[8]

| Protecting Group | Abbreviation | Structure | Lability | Deprotection Reagents |

| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Acid | Trifluoroacetic acid (TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorenyl | Base | 20-50% Piperidine in DMF |

| Benzyloxycarbonyl | Z (or Cbz) | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenation, Strong Acid | H₂/Pd, HBr/AcOH, Na/liquid NH₃ |

| N-Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Palladium Catalyst | Pd(PPh₃)₄ and a scavenger |

Side-Chain Protecting Groups

These "permanent" protecting groups are designed to withstand the conditions of the synthesis cycle and are typically removed during the final cleavage step.[8][9]

| Protecting Group | Abbreviation | Lability | Common Strategy |

| tert-Butyl ester | OtBu | Acid | Fmoc/tBu |

| Benzyl ester | OBzl | Strong Acid, Hydrogenolysis | Boc/Bzl |

| Cyclohexyl ester | OcHex | Strong Acid | Boc/Bzl |

| Protecting Group | Abbreviation | Lability | Common Strategy |

| tert-Butyl ether | tBu | Acid | Fmoc/tBu |

| Benzyl ether | Bzl | Strong Acid, Hydrogenolysis | Boc/Bzl |

| 2-Bromobenzyloxycarbonyl | BrZ | Strong Acid | Boc/Bzl |

| Protecting Group | Abbreviation | Lability | Common Strategy |

| tert-Butoxycarbonyl | Boc | Acid | Fmoc/tBu |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong Acid | Boc/Bzl |

| Trifluoroacetyl | Tfa | Base | Orthogonal |

| Protecting Group | Abbreviation | Lability | Deprotection Conditions |

| Trityl | Trt | Mild Acid | Dilute TFA, I₂ |

| Acetamidomethyl | Acm | Mercury(II) or Silver(I) salts, I₂ | Hg(OAc)₂, I₂ |

| tert-Butyl | tBu | Strong Acid | HF |

| Protecting Group | Abbreviation | Lability | Deprotection Conditions |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid | TFA |

| p-Toluenesulfonyl | Tos | Strong Acid | HF, Na/liquid NH₃ |

| Nitro | -NO₂ | Strong Acid, Reduction | HF, SnCl₂ |

| Protecting Group | Abbreviation | Lability | Deprotection Conditions |

| Trityl | Trt | Acid | TFA |

| tert-Butoxycarbonyl | Boc | Acid | TFA |

| Benzyloxymethyl | Bom | Strong Acid | HF |

Experimental Protocols for Key Deprotection Reactions

The following are generalized protocols for the removal of the most common α-amino protecting groups. It is crucial to note that optimization may be required based on the specific peptide sequence and solid support.

Boc Deprotection Protocol

Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 30 minutes.

-

Drain the solvent.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes.

-

Drain the TFA solution.

-

Repeat the TFA treatment (steps 3-5) for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times).

-

Neutralize the resulting ammonium (B1175870) salt by washing with a 5-10% solution of DIEA in DMF (2-3 times for 2 minutes each).

-

Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next coupling step.

Fmoc Deprotection Protocol

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Piperidine

-

Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step.

Orthogonality and Advanced Strategies

The true power of protecting groups lies in their orthogonal application, which enables the synthesis of complex peptides with specific modifications.[5][6] For instance, an Alloc protecting group can be used on the side chain of a lysine (B10760008) residue in an Fmoc-based synthesis. The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It can be selectively removed using a palladium catalyst, allowing for site-specific modification of the lysine side chain, such as the attachment of a fluorescent label or a branched peptide chain.[9]

Conclusion

Protecting groups are indispensable tools in the art and science of peptide synthesis. A thorough understanding of their chemical properties, lability, and strategic application is essential for any researcher, scientist, or drug development professional working in this field. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the careful selection of orthogonal side-chain protecting groups, provides the flexibility to construct a vast array of simple and complex peptides for a wide range of applications. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep appreciation for the principles of protecting group chemistry will remain a critical asset.

References

- 2. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics. This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1] This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.[2]

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[3] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides.[3][4] Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1][3]

The Fmoc Protecting Group: A Mild and Orthogonal Guardian

The Fmoc group is the linchpin of this synthetic strategy, serving as a temporary protecting group for the α-amino group of the incoming amino acid.[1] Its key advantage lies in its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups typically used for the amino acid side chains.[5] This "orthogonality" is a cornerstone of Fmoc chemistry, ensuring the integrity of the peptide chain during synthesis.[6]

The deprotection of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine (B6355638) in DMF.[3][7] The mechanism proceeds via a β-elimination reaction, where the basic conditions facilitate the abstraction of a proton from the fluorenyl ring system, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine.[8] This newly liberated amine is then ready to form a peptide bond with the next activated amino acid in the sequence.

The Synthesis Cycle: A Stepwise Elongation of the Peptide Chain

The synthesis of a peptide via Fmoc SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[9][7] This cycle consists of three primary steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in DMF.[3][7]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.[9]

-

Amino Acid Coupling: The next Fmoc-protected amino acid, with its carboxyl group pre-activated, is introduced to the reaction vessel. This activated amino acid reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[3]

This cycle is repeated until the desired peptide sequence is assembled.

The Chemistry of Peptide Bond Formation: Activation and Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.

Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency.[10]

-

Phosphonium Salts: Including benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

-

Aminium/Uronium Salts: Such as HBTU, TBTU, and HATU, which are highly efficient and widely used in modern SPPS.[11]

The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions like racemization.[12]

Cleavage and Final Deprotection: Liberating the Final Product

Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

The cleavage cocktail often includes "scavengers" to trap the reactive cationic species that are generated from the cleavage of the protecting groups and the resin linker, which could otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and cysteine. The composition of the cleavage cocktail is tailored to the specific amino acids present in the peptide sequence.

Data Presentation

Table 1: Common Resins and Linkers in Fmoc SPPS

| Resin/Linker Type | C-Terminal Functionality | Cleavage Condition | Key Characteristics |

| Wang Resin | Carboxylic Acid | High % TFA | Standard for C-terminal acids; susceptible to diketopiperazine formation with certain dipeptides.[13][14] |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Dilute TFA (1-2%) for protected fragments; High % TFA for full deprotection | Highly acid-labile, allows for the synthesis of protected peptide fragments; minimizes racemization during loading.[3][13] |

| Rink Amide Resin | Amide | High % TFA | Standard for C-terminal amides.[3][4] |

| Sieber Amide Resin | Amide | Dilute TFA (1-2%) | Allows for the synthesis of protected peptide amides.[14] |

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Concentration in DMF | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | 5-20 minutes | The most common reagent; can cause aspartimide formation in sensitive sequences.[3][15] |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | 5-20 minutes | Similar performance to piperidine, may offer slight reduction in side reactions.[15][16] |

| Piperazine (PZ) | 10% (w/v) | Slower than piperidine | Milder base, significantly reduces aspartimide formation.[15][17] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% (v/v) | Very fast | Potent, non-nucleophilic base; can increase risk of racemization if not used carefully.[10] |

Table 3: Overview of Common Coupling Reagents

| Reagent | Class | Typical Equivalents (vs. Amino Acid) | Typical Coupling Time | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide/Additive | 1.0 / 1.0 | 60-120 min | Cost-effective, low risk of racemization. | Slower than other reagents, formation of insoluble urea (B33335) byproduct with DCC.[12] |

| HBTU/DIPEA | Aminium Salt/Base | 1.0 / 2.0 | 15-60 min | Fast and efficient, widely used. | Potential for guanidinylation of the free amine.[12] |

| HATU/DIPEA | Aminium Salt/Base | 1.0 / 2.0 | 15-60 min | Highly efficient, especially for sterically hindered couplings. | Higher cost.[11] |

| PyBOP/DIPEA | Phosphonium Salt/Base | 1.0 / 2.0 | 15-60 min | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove.[12] |

Table 4: Common Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Target Residues Protected |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with Cys, Met, Trp, Tyr, and Arg. |

| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | For peptides with trityl-based protecting groups, does not protect Met from oxidation.[18] |

| TFA/TIS/Water | 95:2.5:2.5 | General purpose for many sequences, especially when Arg(Pbf) and Trp(Boc) are used. |

| TFA/EDT/TIS/Water | 92.5:2.5:2.5:2.5 | For peptides containing Cysteine to prevent oxidation.[18] |

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Wash the resin with DMF (3 x 5 mL).

Protocol 2: Loading the First Amino Acid onto Wang Resin

-

Swell the Wang resin in DMF as described in Protocol 1.

-

In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.

-

Add DIC (2-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under vacuum.

Protocol 3: Fmoc Deprotection

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 4: Amino Acid Coupling using HATU

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Optional: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).

Protocol 5: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.

-

Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the underlying chemical principles, careful selection of reagents and reaction conditions, and adherence to optimized protocols are paramount to achieving the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers to navigate the key aspects of Fmoc SPPS, enabling them to harness this technology for their scientific endeavors.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. chempep.com [chempep.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc SPPS Linkers [sigmaaldrich.com]

- 14. biosynth.com [biosynth.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-Lys(Trt)-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Fmoc-Lys(Trt)-OH (N-α-Fmoc-N-ε-trityl-L-lysine), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards.

Chemical Identification and Properties

This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group is protected by a trityl (Trt) group.[1] This dual protection scheme is integral to its function in the stepwise assembly of peptide chains.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71989-26-1 | [2] |

| Molecular Formula | C₄₀H₃₈N₂O₄ | [1] |

| Molecular Weight | 610.7 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥99.0% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as DMF | N/A |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2] |

Hazard Identification and GHS Classification

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[2] Chronic or repeated exposure may cause irritation. The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.

Table 2: Hazard Identification

| Hazard | Description | Precautionary Measures | Reference |

| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. | [3] |

| Skin Contact | May cause skin irritation upon prolonged contact. | Wear protective gloves and a lab coat. | [2] |

| Eye Contact | May cause eye irritation. | Wear safety glasses with side-shields. | [2] |

| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | [3] |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for toxicological studies of this compound are not publicly available. The information presented here is based on standard laboratory safety practices and data from Safety Data Sheets (SDS).

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

-

Ventilation: All handling of the solid powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes is recommended to contain the material.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications and Use | Reference |

| Eye and Face Protection | Safety Glasses | Required for protection against dust particles and liquid splashes. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [2] |

| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage from the resin. | [5] | |

| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. | [3] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions or during prolonged procedures. | [2][5] |

| Respiratory Protection | Dust Mask (N95) or Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. A full-face respirator should be used if exposure limits are exceeded or in poorly ventilated areas. | [2] |

Handling Procedures

-

Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in Table 3.

-

Weighing: When weighing solid this compound, avoid creating dust. Use a chemical-resistant spatula and weigh the compound on appropriate weighing paper or in a suitable container.

-

Dissolution: For use in SPPS, the Fmoc-amino acid is typically dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Gently swirl or vortex to dissolve the compound completely. Avoid vigorous shaking, which can cause aggregation.[5]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly sealed to prevent moisture ingress.

-

Stability: The compound is stable under recommended storage conditions.[2] The primary degradation pathways involve the cleavage of the Fmoc and Trt protecting groups, which can be initiated by exposure to basic or acidic conditions, respectively.[6]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [2] |

Spill Response

-

Personal Protection: Ensure appropriate PPE is worn, including respiratory protection, gloves, and safety goggles.[5]

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[5] For liquid spills, absorb with an inert material and place in a suitable disposal container.

-

Ventilation: Ensure the area is well-ventilated.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

-

Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

-

Liquid Waste: Solutions of this compound should be disposed of in the appropriate liquid waste container, following institutional guidelines for the specific solvent used.

-

Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to Fmoc-Lys(Trt)-OH: Commercial Availability, Purity, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Trityl-L-lysine (Fmoc-Lys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details its commercial suppliers, available purity grades, and provides a detailed experimental protocol for its use.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the epsilon-amino group of the side chain is protected by a trityl (Trt) group. The Fmoc group is base-labile and is removed at each step of peptide synthesis, while the acid-labile Trt group provides stable protection for the lysine (B10760008) side chain throughout the synthesis, preventing unwanted side reactions. The bulky nature of the Trt group offers the advantage of minimizing the formation of t-butylated side products during the final cleavage step with trifluoroacetic acid (TFA).

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, with several providing high-purity grades suitable for sensitive research and drug development applications. The following tables summarize the available quantitative data from a selection of commercial suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| CEM Corporation | --INVALID-LINK-- |

| Aapptec | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| BLDpharm | --INVALID-LINK-- |

| CBL Patras | --INVALID-LINK-- |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| ChemPep | --INVALID-LINK-- |

Table 2: Purity Grades and Specifications of this compound

| Supplier | Purity Grade | Specifications | Analytical Method(s) |

| CEM Corporation | High Purity | HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8% | HPLC |

| CBL Patras | High Purity | Chiral purity >99.9% | Chiral HPLC |

| BLDpharm | Standard | Purity: 98% | Not Specified |

| Sigma-Aldrich | Research Grade | Purity: 98% | Not Specified |

| Chem-Impex (via ChemicalBook) | High Purity | 99.8% | Chiral HPLC |

| Iris Biotech GmbH (via ChemicalBook) | Standard | Not Specified | Not Specified |

| ChemPep | Standard | Not Specified | Not Specified |

It is important for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity and the methods used for its determination.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This section outlines a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

Due to the steric hindrance of the Trt group, a potent coupling reagent like HATU is recommended.

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin. The trityl group of the lysine side chain will be cleaved during this step. The resin may turn a deep yellow color due to the formation of the trityl carbocation.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under reduced pressure.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

The following diagrams illustrate the key workflows in the utilization of this compound in solid-phase peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Caption: Final Cleavage and Deprotection of a Lys(Trt)-containing Peptide.

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Trt)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-Lys(Trt)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of lysine (B10760008) residues into a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the Trt (trityl) group safeguards the ε-amine of the lysine side chain. The Fmoc group is base-labile and is removed at each cycle of peptide elongation, whereas the Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[1][] This orthogonal protection scheme allows for the specific and sequential assembly of amino acids into a desired peptide.[][3] The bulky Trt group provides stable protection for the lysine side chain throughout the synthesis process.[1]

These notes provide a standard protocol for the efficient coupling of this compound, including reagent preparation, reaction monitoring, and final deprotection steps.

Experimental Protocols

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support. The choice of resin depends on whether a C-terminal acid or amide is desired.[4]

-

Procedure:

N-α-Fmoc Group Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or growing peptide chain is essential before coupling the next amino acid.[6]

-

Procedure:

-

Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.[4][5]

-

Agitate the mixture for 5 minutes at room temperature and drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[7]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[4]

-

Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines.[8][9]

-

This compound Coupling Protocol

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to the deprotected N-terminal amine on the peptide-resin. The use of an aminium/uronium salt-based coupling reagent like HBTU or HATU is standard.[7][10]

-

Pre-activation and Coupling Procedure:

-

In a separate vial, dissolve this compound and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution to begin the activation. Allow the pre-activation to proceed for 3-8 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[4]

-

After the coupling period, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[9]

-

Monitoring the Coupling Reaction

To ensure the coupling reaction has proceeded to completion, a qualitative test for free primary amines should be performed. The Kaiser (ninhydrin) test is most common.[8]

-

Kaiser Test Procedure:

-

Take a small sample of the peptide-resin beads (a few milligrams) after the coupling and washing steps.[8]

-

Wash the beads with ethanol (B145695) and add the Kaiser test reagents (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

-

Heat the sample at 100°C for 5 minutes.[8]

-

Interpretation:

-

Negative Result (Yellow/Colorless beads): Indicates successful coupling (no free primary amines).

-

Positive Result (Dark Blue beads): Indicates incomplete coupling (presence of free primary amines). The coupling step should be repeated with fresh reagents.[8]

-

-

Final Cleavage and Trt Group Deprotection

Once peptide assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group on lysine, are removed simultaneously using a strong acid cocktail containing scavengers.[7]

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water. TIS is a critical scavenger that captures the highly reactive trityl cations released during deprotection, preventing side reactions.[5][11][12]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[5][11]

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under a vacuum. The peptide can then be purified using techniques like HPLC.

-

Data Presentation

Table 1: Reagent Stoichiometry for this compound Coupling

| Reagent | Molar Equivalents (relative to resin loading) | Purpose |

| This compound | 3 - 5 | Amino acid building block |

| Coupling Reagent (HBTU/HATU) | 2.9 - 4.9 | Activates the carboxylic acid for amide bond formation[9] |

| Base (DIPEA) | 6 - 10 | Provides the basic environment needed for activation and coupling[9] |

Table 2: Common Cleavage Cocktails for Trt Deprotection and Resin Cleavage

| Cocktail Composition (v/v/v) | Target Peptide Characteristics | Reference |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard peptides without sensitive residues like Cys, Met, or Trp. | [9] |

| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Cysteine (Cys) or Methionine (Met). | [11] |

| 90% TFA / 5% H₂O / 2.5% TES / 2.5% EDT | Alternative for peptides with acid-sensitive residues. | [11] |

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; H₂O: Water; EDT: 1,2-Ethanedithiol; TES: Triethylsilane.

Mandatory Visualizations

Workflow for a Single SPPS Cycle

Caption: Workflow diagram of a single amino acid coupling cycle in SPPS.

Orthogonal Protection Scheme

Caption: Orthogonal removal of Fmoc and Trt protecting groups in SPPS.

References

- 1. This compound | 111061-54-2 | Benchchem [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Fmoc-Lys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Lys(Trt)-OH in Bioactive Peptide Synthesis

In the realm of peptide chemistry, the synthesis of bioactive peptides for therapeutic and research applications demands high purity and yield. The choice of protecting groups for reactive amino acid side chains is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the incorporation of lysine (B10760008) residues, Nα-Fmoc-Nε-trityl-L-lysine (this compound) has emerged as a superior building block. The trityl (Trt) protecting group offers significant advantages over the more traditional tert-butyloxycarbonyl (Boc) group for the ε-amino function of lysine.

The bulky and acid-labile Trt group provides robust protection during peptide chain elongation under the basic conditions used for Fmoc group removal. Crucially, during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups, the Trt group is readily cleaved and the resulting trityl cation is efficiently scavenged. This minimizes the risk of side reactions, such as the alkylation of sensitive residues like tryptophan and tyrosine, which can occur with the t-butyl cation generated from Boc deprotection. Consequently, the use of this compound often leads to crude peptide products of higher purity, simplifying subsequent purification steps.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of three major classes of bioactive peptides: antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and cancer-targeting peptides.

Data Presentation: Comparative Purity of Peptides

The selection of the side-chain protecting group for lysine has a demonstrable impact on the purity of the final peptide product. The following table summarizes a comparative study on the purity of crude peptides synthesized using either Trt or Boc protection for lysine and other sensitive amino acids.

| Peptide Sequence | Lysine Protecting Group | Other Protecting Groups | Crude Peptide Purity (%) |

| H-Tyr-Met-Lys-Met-Tyr-OH | Trt | Tyr(Trt) | 92 |

| H-Tyr-Met-Lys-Met-Tyr-OH | Boc | Tyr(tBu) | 80 |

| H-Trp-Lys-Trp-Lys-Trp-OH | Trt | Trp(Boc) | 98 |

| H-Trp-Lys-Trp-Lys-Trp-OH | Boc | Trp(Boc) | 78 |

Data adapted from a comparative study of Fmoc/Trt and Fmoc/tBu amino acids in peptide synthesis.

As the data indicates, the use of the Trt protecting group for lysine consistently results in a higher purity of the crude peptide product.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard manual procedure for Fmoc-based SPPS. It can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Coupling reagents: HBTU, HATU, or HCTU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

Protocol Steps

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-